![molecular formula C14H23NO4 B2642534 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2230799-99-0](/img/structure/B2642534.png)
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . It contains a tert-butoxycarbonyl (Boc) protected amino group attached to the 5-position of the bicyclic ring system .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from bicyclo[2.2.1]heptane-2-carboxylic acid through a series of reactions involving protection of the carboxylic acid group, introduction of the amino group, and subsequent protection of the amino group with a Boc group .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic [2.2.1]heptane ring system, a carboxylic acid group at the 2-position, and a Boc-protected amino group at the 5-position . The bicyclic ring system consists of two fused cyclopropane rings .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 255.31 .科学的研究の応用
Metabolic Pathways and Brain Function
The essential amino acid tryptophan, a precursor of the monoaminergic neurotransmitter serotonin, is critical for suppressing aggressive behavior and post-stress plasma cortisol concentrations through the brain's serotonergic system. The synthesis of serotonin is primarily limited by the availability of tryptophan in neurons of the hindbrain raphe area. Factors such as acute stress may increase brain tryptophan availability, suggesting sympathetic activation plays a role in its regulation. Moreover, dietary fatty acids influencing pro-inflammatory cytokines could affect the metabolic fate of tryptophan, shifting its use towards the kynurenic pathway, thereby potentially lowering serotonin synthesis (Höglund, Øverli, & Winberg, 2019).
Renewable Chemical Sources and Environmental Impact
5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass like hexose carbohydrates and lignocellulose, are highlighted for their potential to replace non-renewable hydrocarbon sources. HMF, being a versatile platform chemical, finds applications in producing monomers, polymers, fuels, solvents, and pharmaceuticals, indicating a significant shift towards sustainable chemical production. This review emphasizes the future prospects of HMF in replacing conventional carbon sources, underscoring its importance in developing sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalyst Inhibition and Microbial Tolerance
Understanding the inhibition of biocatalysts by carboxylic acids, including those derived from 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, is crucial for enhancing microbial tolerance in biotechnological applications. Carboxylic acids, despite their potential as precursors for various industrial chemicals, can inhibit microbial growth at concentrations lower than desired yields. Identifying metabolic engineering strategies to increase microbial robustness against such inhibitors is key to improving industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-9-4-8(10)6-11(9)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUGUJNHODOZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
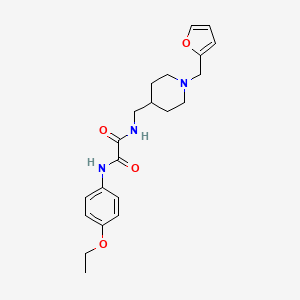
![N-[4-(2-{4-[(cyclopropylcarbonyl)amino]phenyl}ethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2642453.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2642454.png)
![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

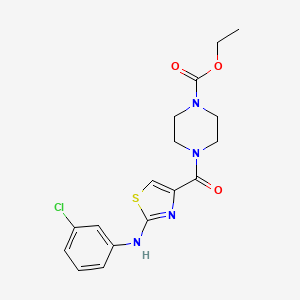
![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)
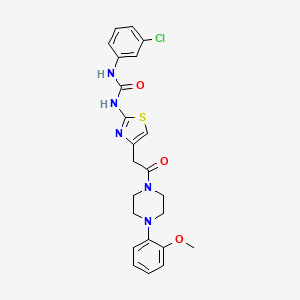
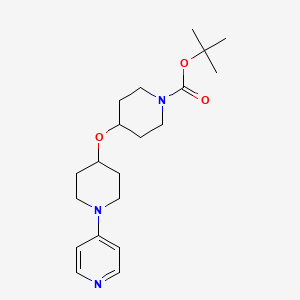
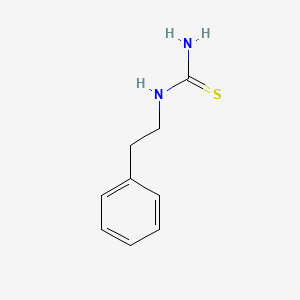
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)
![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2642474.png)
